

Iclepertin (BI 425809): A Technical Whitepaper on its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Iclepertin*

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Abstract

Iclepertin (BI 425809) is an investigational small molecule that has been the subject of significant research due to its potential as a therapeutic agent for cognitive impairment associated with schizophrenia (CIAS). As a potent and selective inhibitor of the glycine transporter 1 (GlyT1), **iclepertin** modulates the glutamatergic system, a key pathway implicated in the pathophysiology of schizophrenia. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **iclepertin**. Detailed experimental methodologies for its synthesis and key assays are presented, alongside a visualization of its mechanism of action.

Chemical Structure and Identification

Iclepertin is a complex molecule featuring a central phenyl ring substituted with a sulfonyl group and a trifluoroethoxy moiety, linked via an amide bond to a bicyclic amine which in turn is attached to a trifluoromethyl-substituted isoxazole ring.

Table 1: Chemical Identification of **Iclepertin**

| Identifier | Value |
|-------------------|---|
| IUPAC Name | [5-methylsulfonyl-2-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[(1R,5R)-1-[5-(trifluoromethyl)-1,2-oxazol-3-yl]-3-azabicyclo[3.1.0]hexan-3-yl]methanone[1] |
| SMILES | <chem>O=C(C1=C(C=CC(S(C)(=O)=O)=C1)O--INVALID-LINK--C(F)(F)F)N2C[C@]3(C4=NOC(C(F)(F)F)=C4)--INVALID-LINK--[H])C3</chem> |
| Molecular Formula | C ₂₀ H ₁₈ F ₆ N ₂ O ₅ S[2][3] |
| Molecular Weight | 512.42 g/mol [2][3] |
| CAS Number | 1421936-85-7[2][3] |

Physicochemical Properties

Iclepertin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability[4][5]. This profile suggests that the absorption of **iclepertin** is primarily limited by its dissolution rate.

Table 2: Physicochemical Properties of **Iclepertin**

| Property | Value | Reference |
|--------------|--|-----------|
| Solubility | Soluble in DMSO and EtOH. Solubility in DMSO: 11.36 mg/mL (22.17 mM)[6] | [6] |
| Permeability | High | [4][5] |
| pKa | Not publicly available | |
| LogP | Not publicly available | |

Pharmacological Properties and Mechanism of Action

Iclepertin is a potent and selective inhibitor of the glycine transporter 1 (GlyT1)[7]. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, **iclepertin** increases the synaptic concentration of glycine. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission. Enhanced activation of NMDA receptors is hypothesized to improve synaptic plasticity and cognitive function, which are impaired in schizophrenia[3].

Table 3: Pharmacological Activity of **Iclepertin**

| Parameter | Species/Cell Line | Value | Reference |
|--------------------------|---------------------|--------|-----------|
| IC ₅₀ (GlyT1) | Rat primary neurons | 5.2 nM | |
| IC ₅₀ (GlyT1) | Human SK-N-MC cells | 5.0 nM | |

Signaling Pathway

The mechanism of action of **iclepertin** involves the modulation of the NMDA receptor signaling pathway through the inhibition of GlyT1.



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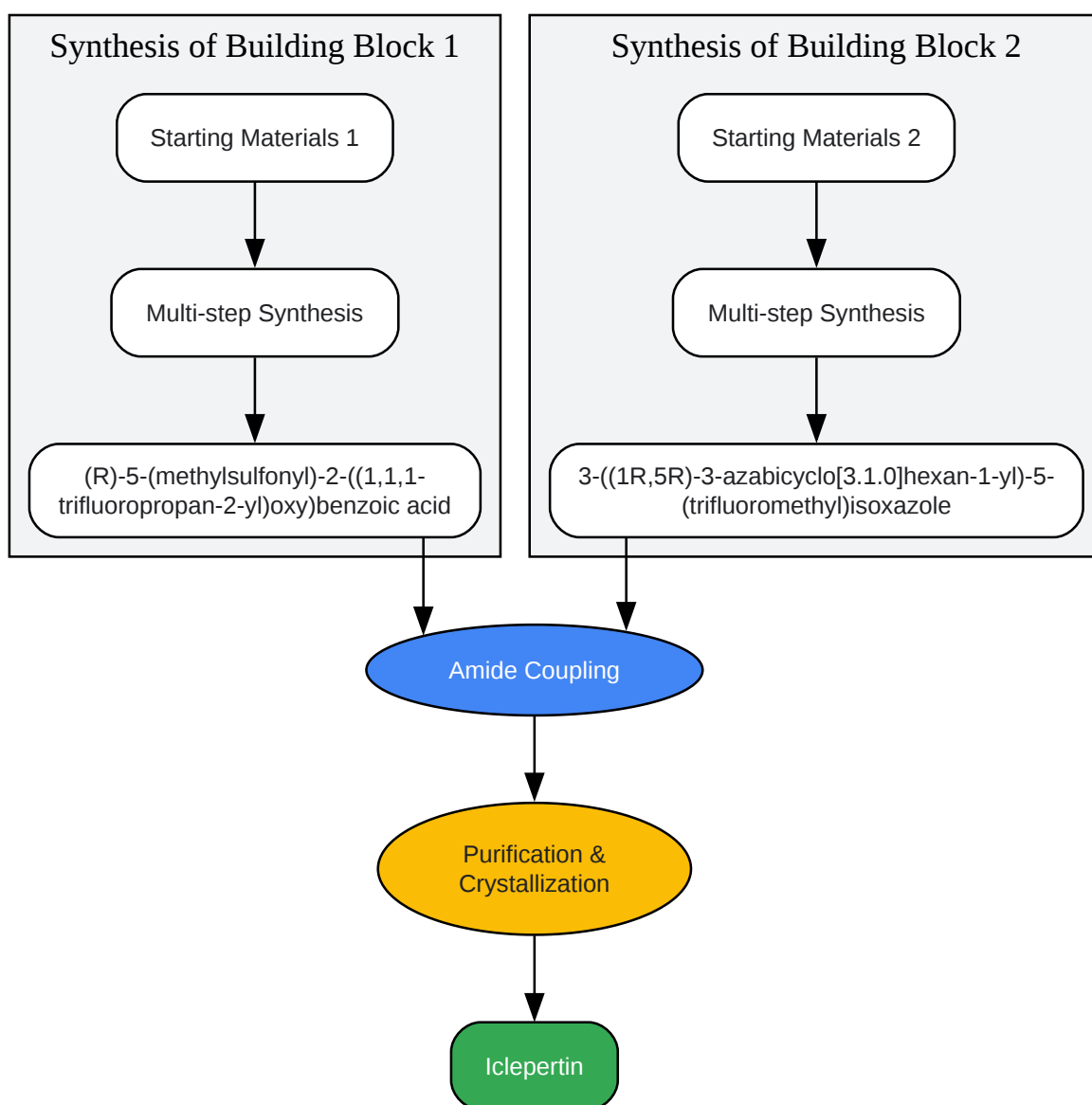
Mechanism of action of **Iclepertin**.

Experimental Protocols

Synthesis of Iclepertin

A robust and scalable synthesis for **iclepertin** has been developed. The process involves the coupling of two key building blocks: (R)-5-(methylsulfonyl)-2-((1,1,1-trifluoropropan-2-yl)oxy)benzoic acid and 3-((1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl)-5-

(trifluoromethyl)isoxazole[8]. The synthesis of the stable isotope-labeled **iclepertin** has also been described for use in bioanalytical studies[8][9]. A detailed, multi-step synthetic route is available in the scientific literature, outlining the reagents, conditions, and purification methods for producing **iclepertin** on a multi-kilogram scale.



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General workflow for the synthesis of **iclepertin**.

GlyT1 Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of **iclepertin** on GlyT1 was determined using a radioligand uptake assay in both rat primary cortical neurons and human SK-N-MC cells. A general protocol for such an assay is as follows:

- **Cell Culture:** Rat primary cortical neurons or human SK-N-MC cells are cultured under standard conditions to form a confluent monolayer in multi-well plates.
- **Assay Buffer:** Cells are washed and incubated in a physiological buffer.
- **Compound Incubation:** Cells are pre-incubated with varying concentrations of **iclepertin** for a specified period.
- **Radioligand Addition:** [³H]-glycine is added to the wells to initiate the uptake reaction.
- **Uptake Termination:** After a defined incubation time, the uptake of [³H]-glycine is terminated by rapidly washing the cells with ice-cold buffer.
- **Cell Lysis and Scintillation Counting:** Cells are lysed, and the amount of incorporated radioactivity is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition of [³H]-glycine uptake at each **iclepertin** concentration is calculated relative to a vehicle control. The IC₅₀ value, the concentration of **iclepertin** that causes 50% inhibition of glycine uptake, is determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis[10].

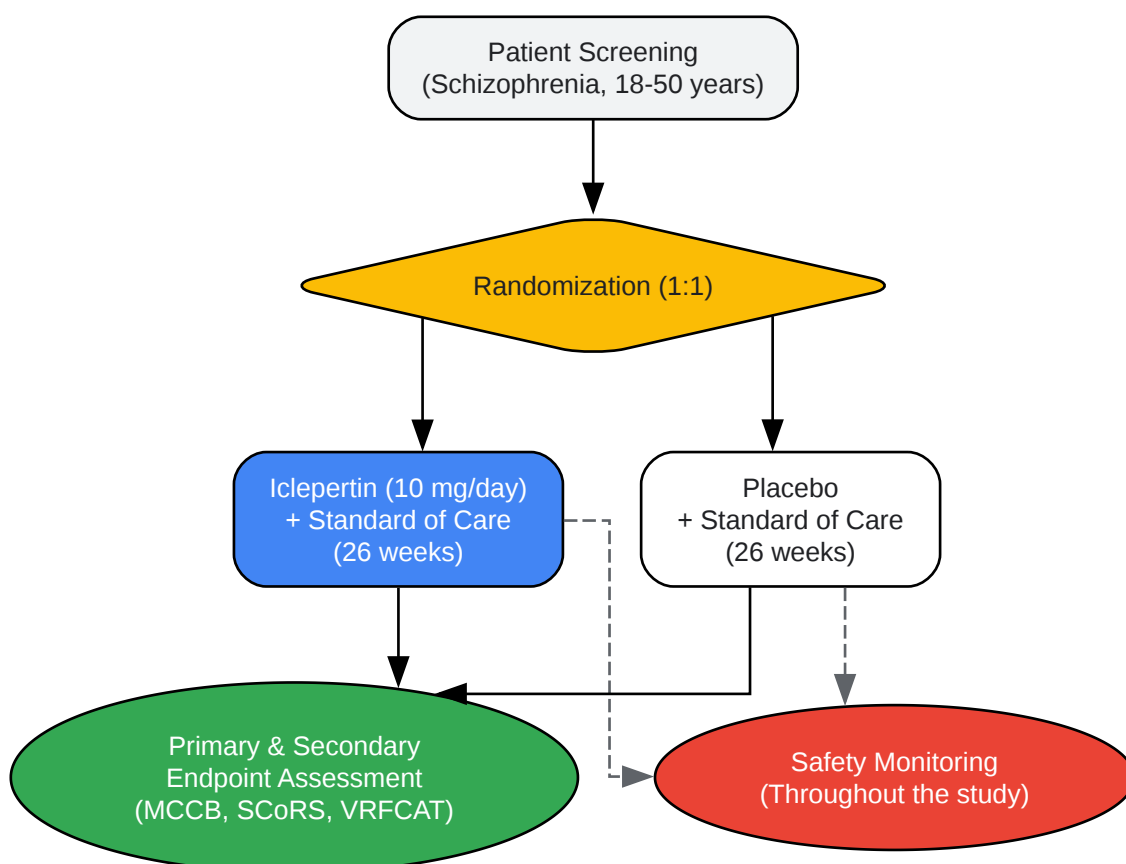
Clinical Trial Protocol (CONNEX Program)

The efficacy and safety of **iclepertin** for the treatment of CIAS were investigated in the Phase III CONNEX program, which consisted of three randomized, double-blind, placebo-controlled trials (CONNEX-1, CONNEX-2, and CONNEX-3)[11][12].

- **Patient Population:** Adult patients (18-50 years old) with a diagnosis of schizophrenia, on stable antipsychotic treatment, and exhibiting cognitive impairment.
- **Study Design:** Participants were randomized to receive either **iclepertin** (10 mg once daily) or a matching placebo, in addition to their standard antipsychotic medication, for a 26-week treatment period[12][13].

- **Primary Endpoint:** The primary outcome measure was the change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB)[11].
- **Key Secondary Endpoints:** These included changes in the Schizophrenia Cognition Rating Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) adjusted total time T-score[11].
- **Safety and Tolerability:** Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Despite promising Phase II results, the Phase III CONNEX program did not meet its primary and key secondary endpoints, as **iclepertin** did not demonstrate a statistically significant improvement in cognition or functioning compared to placebo[3][12].



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Simplified workflow of the CONNEX Phase III clinical trials.

Conclusion

Iclepertin is a well-characterized GlyT1 inhibitor with a clear mechanism of action on the glutamatergic system. Its chemical and pharmacological properties have been extensively studied, revealing it to be a potent and selective molecule. While preclinical and Phase II clinical data were promising for the treatment of cognitive impairment in schizophrenia, the large-scale Phase III CONNEX program did not demonstrate a significant therapeutic benefit. The data and methodologies presented in this whitepaper provide a valuable resource for researchers in the fields of neuroscience and drug development, contributing to the collective knowledge of GlyT1 inhibition and its potential therapeutic applications.

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